Batimastat, also known as BB-94, is a synthetic, low-molecular-weight compound that belongs to the class of hydroxamic acid-based inhibitors. [] It has been extensively studied for its role in inhibiting matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. [] While initially investigated for its potential as an anti-cancer agent, batimastat's ability to modulate MMP activity has led to its exploration in various other scientific research areas.
Batimastat features a hydroxamic acid moiety, which is crucial for its inhibitory activity against MMPs. [] The molecule also contains a thienylthiomethyl group and a phenylalanine residue, both of which contribute to its binding affinity and selectivity for different MMPs. Structural analysis, including X-ray crystallography, has revealed that batimastat interacts with the catalytic zinc ion present in the active site of MMPs. []
Batimastat acts as a potent inhibitor of MMPs by binding to the catalytic zinc ion present in their active sites. [] This binding effectively prevents the enzyme from interacting with its natural substrates, thereby inhibiting the breakdown of extracellular matrix components like collagen. [] By blocking MMP activity, batimastat can modulate various cellular processes, including cell migration, invasion, and angiogenesis, which are often dysregulated in diseases like cancer. [, , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9